Methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate
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Overview
Description
Methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . It is characterized by the presence of a fluorinated pyridine ring, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of Methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methylpyridine and methyl acrylate as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Chemical Reactions Analysis
Methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
Methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate can be compared with similar compounds such as:
Methyl 3-(2-chloro-5-methylpyridin-3-yl)propanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3-(2-bromo-5-methylpyridin-3-yl)propanoate: Contains a bromine atom in place of fluorine.
Methyl 3-(2-iodo-5-methylpyridin-3-yl)propanoate: Features an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions .
Properties
IUPAC Name |
methyl 3-(2-fluoro-5-methylpyridin-3-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-7-5-8(10(11)12-6-7)3-4-9(13)14-2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYNFEFMHWKFAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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